molecular formula C15H17NO2 B7763631 Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate CAS No. 168618-34-6

Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B7763631
CAS No.: 168618-34-6
M. Wt: 243.30 g/mol
InChI Key: BNMHUEKMXWUBGV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is a chemical research compound provided for investigative purposes. This benzoic acid derivative features a 2,5-dimethylpyrrole moiety, a structure of significant interest in medicinal chemistry and hit-finding initiatives . Compounds within this chemical class have been historically explored as pharmacological tools for studying EPH kinase receptor interactions . Researchers should be aware that 2,5-dimethylpyrrol-1-yl-benzoic acid derivatives are recognized in scientific literature as pan-assay interference compounds (PAINS) . They have been observed to undergo chemical modifications, such as oxidation and polymerization, when exposed to air and light, which can lead to promiscuous biological activity in assays . It is strongly recommended that researchers implement rigorous controls to validate any observed activity and confirm the chemical stability of the compound throughout the experimental workflow. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)13-6-5-7-14(10-13)16-11(2)8-9-12(16)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHUEKMXWUBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251830
Record name Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-34-6
Record name Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 3-aminobenzoate reacts with 2,5-hexanedione in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) at reflux (110–120°C) for 12–24 hours. The mechanism proceeds via:

  • Iminium Ion Formation : Protonation of the amine followed by nucleophilic attack on the diketone.

  • Cyclization : Dehydration to form the pyrrole ring.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine:diketone) to compensate for volatility losses.

  • Catalyst Loading : 5 mol% p-TsOH.

  • Solvent : Toluene (enables azeotropic water removal).

Yields typically range from 35–45% under conventional heating but improve to 60–68% with microwave assistance (150°C, 30 minutes).

An alternative method involves intermediate organometallic species for carboxyl group introduction.

Stepwise Synthesis

  • Pyrrole Formation :
    1-(3-Chloro-2-methylphenyl)-2,5-dimethylpyrrole is synthesized via condensation of 3-chloro-2-methylaniline with acetonylacetone.

  • Carboxylation :
    The chloro intermediate undergoes Grignard carboxylation using magnesium metal, methyl iodide, and iodine in tetrahydrofuran (THF) at 0–5°C.

Critical Observations :

  • Reaction Time : 16 hours under reflux with white-light irradiation enhances conversion.

  • Yield : 20.7 g (65%) of 2-methyl-3-(2,5-dimethylpyrrol-1-yl)benzoic acid from 25.0 g starting material.

Esterification

The benzoic acid derivative is esterified using ethanol and sulfuric acid (Fischer esterification):

3-(2,5-Dimethylpyrrol-1-yl)benzoic acid+EtOHH2SO4,ΔEthyl 3-(2,5-dimethylpyrrol-1-yl)benzoate\text{3-(2,5-Dimethylpyrrol-1-yl)benzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}

Conditions :

  • Temperature : 80°C, 6 hours.

  • Yield : 85–90% after purification via vacuum distillation.

Catalytic and Reaction Conditions

Solvent Systems

  • Polar Aprotic Solvents : DMF or THF improve solubility in microwave-assisted Paal-Knorr reactions.

  • Non-Polar Solvents : Toluene or xylene for thermal methods to facilitate water removal.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Diethyl ether/water partitions remove unreacted amines and diketones.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 2.20 (s, 6H, pyrrole-CH₃), 4.30 (q, 2H, -OCH₂), 5.80 (s, 2H, pyrrole-H), 7.40–8.10 (m, 4H, aromatic).

  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C).

Industrial Production Considerations

Scalability Challenges

  • Microwave Limitations : Batch size restrictions in large-scale reactors.

  • Catalyst Recovery : Immobilized p-TsOH on mesoporous silica enables reuse for 5 cycles without yield drop.

Waste Management

  • Solvent Recycling : Toluene recovery via distillation reduces costs by 40%.

  • Neutralization Byproducts : Sodium sulfate from esterification requires precipitation and landfill disposal.

Recent Advances and Optimization

Microwave-Assisted Synthesis

  • Yield Improvement : 68% vs. 45% for thermal methods.

  • Reaction Time : 30 minutes vs. 24 hours.

Continuous-Flow Systems

Microreactor technology achieves 92% conversion in 10 minutes by enhancing heat/mass transfer .

Scientific Research Applications

Mechanism of Action

The biological activity of Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. It may inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the cell wall synthesis in bacteria .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substitution patterns, ester groups, or additional functional groups:

Compound Name (CAS) Substituent Position Ester Group Additional Functional Groups Molecular Weight XLogP3 Key References
Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate Meta Ethyl None ~275.3* ~3.5 (estimated) N/A
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate (5159-70-6) Para Ethyl None 275.3 3.5
Methyl 2-(2,5-dimethylpyrrol-1-yl)benzoate (83935-44-8) Ortho Methyl None 245.3 3.0
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid (15898-26-7) Para Carboxylic acid None 219.2 2.2
Ethyl 4-[3-(thiazolidinone)methyl]benzoate (444776-22-1) Para Ethyl Thiazolidinone ring 443.5 5.1

*Estimated based on para-substituted analog.

Structural Insights :

  • Substituent Position : Meta vs. para substitution alters molecular symmetry, influencing crystallinity and solubility. Para-substituted derivatives (e.g., 5159-70-6) may exhibit higher melting points due to improved packing .
  • Functional Modifications: Thiazolidinone or cyano groups (e.g., 5861-88-1, 444776-22-1) increase molecular weight and logP, likely improving membrane permeability but complicating metabolic clearance .

Industrial and Research Relevance

  • High-Throughput Crystallography : Tools like SHELX facilitate structural analysis of these compounds, enabling rapid refinement of crystallographic data .

Biological Activity

Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrole Ring : The pyrrole ring can be synthesized via the Paal-Knorr reaction, which involves a 1,4-dicarbonyl compound and a primary amine. For this compound, 2,5-hexanedione is commonly used to form 2,5-dimethylpyrrole.
  • Esterification : The final step involves esterification with benzoic acid derivatives and ethanol in the presence of an acid catalyst to yield this compound .

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies:

  • Antibacterial Activity : In vitro studies demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial effects against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1–4 µg/ml .
  • Antifungal Activity : Similar studies have indicated that these compounds also possess antifungal properties, although specific data on this compound itself is limited.

Cytotoxicity

Research has indicated that certain derivatives of pyrrole compounds exhibit cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and Vero cells. For instance, some compounds showed IC50 values indicating effective cytotoxicity at non-toxic concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
  • Cellular Pathways : It may influence cellular signaling pathways that regulate cell growth and apoptosis .

4. Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Antifungal
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoateStructureSimilar antimicrobial properties
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazideStructureNotable cytotoxic effects against cancer cells

Study on Antitubercular Activity

A study evaluated the antitubercular activity of various pyrrole derivatives including this compound. Results indicated that several compounds exhibited significant activity against Mycobacterium tuberculosis, with MIC values ranging from 1–4 µg/ml. Notably, these compounds were effective at concentrations that did not exhibit cytotoxicity against mammalian cells .

Cytotoxicity Assessment

In another study focused on cytotoxicity against A549 lung adenocarcinoma cells, several pyrrole derivatives were tested using the MTT assay. The results revealed that some derivatives exhibited IC50 values indicating effective inhibition of cell viability without significant toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common method involves reacting ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid under reflux for 1 hour, yielding ~65% after recrystallization from ethanol . Alternative approaches use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at low temperatures for improved regioselectivity . Key variables include temperature (reflux vs. cold conditions), solvent choice (polar aprotic vs. acidic), and purification steps (e.g., recrystallization vs. chromatography).

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Assigns proton environments (e.g., pyrrole protons at δ ~5.8–6.2 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 244.3) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D molecular geometry using SHELX programs for refinement .
  • Melting point analysis : Consistency with literature values (e.g., 87–88°C) confirms purity .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to acetic acid .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base additives can suppress side reactions like ester hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity ) with controls for batch-to-batch compound variability.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., ester groups, pyrrole methylation) to isolate bioactive moieties .
  • Dose-response validation : Replicate results across multiple cell lines or enzymatic assays (e.g., IC₅₀ comparisons) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors, leveraging the pyrrole ring’s π-π stacking potential .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or stability .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to guide drug design .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Hydrolysis kinetics : Monitor ester degradation rates via HPLC under acidic (pH 2) vs. alkaline (pH 10) conditions; activation energy (Eₐ) calculations reveal susceptibility .
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., stability up to 175°C) .
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation products .

Data Presentation

Q. Table 1. Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Acetonyl acetone refluxGlacial acetic acid, 1 h reflux65>95%
Coupling agent (HBTU)DMF, DIPEA, 0°C, 12 h7298%

Q. Table 2. Key Physicochemical Properties

PropertyValueReference
Molecular weight243.30 g/mol
LogP3.27
Melting point87–88°C
Solubility (H₂O)<0.1 mg/mL

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